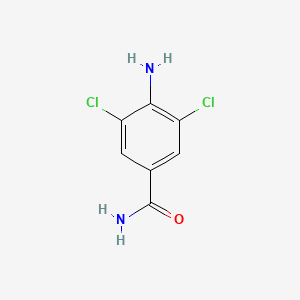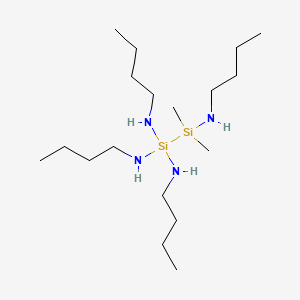
N,N',N'',N'''-(1,1-Dimethyl-1-disilanyl-2-ylidyne)tetrabutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to butylamino groups and methyl groups. Organosilicon compounds are known for their unique properties, including thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane typically involves the reaction of chlorosilanes with butylamine under controlled conditions. A common synthetic route might include:
Step 1: Reacting dichlorodimethylsilane with butylamine in the presence of a base such as triethylamine.
Step 2: Purification of the product through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but with optimized conditions for large-scale synthesis. This might include:
- Use of continuous flow reactors to ensure consistent product quality.
- Implementation of advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Silanols, siloxanes.
Substitution Products: Compounds with different functional groups replacing the butylamino groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane exerts its effects depends on its application:
In Chemistry: Acts as a reactive intermediate in the synthesis of other compounds.
In Biology and Medicine: Interacts with biological molecules through hydrogen bonding and hydrophobic interactions.
In Industry: Provides thermal stability and hydrophobic properties to materials.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar thermal stability.
Hexamethyldisilazane: Another organosilicon compound with applications in surface treatment and as a reagent in organic synthesis.
Uniqueness
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is unique due to the presence of butylamino groups, which impart specific reactivity and properties not found in simpler organosilicon compounds.
Propiedades
Número CAS |
53446-25-6 |
|---|---|
Fórmula molecular |
C18H46N4Si2 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N-[dimethyl-[tris(butylamino)silyl]silyl]butan-1-amine |
InChI |
InChI=1S/C18H46N4Si2/c1-7-11-15-19-23(5,6)24(20-16-12-8-2,21-17-13-9-3)22-18-14-10-4/h19-22H,7-18H2,1-6H3 |
Clave InChI |
RQBIKSFUFPXBJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN[Si](C)(C)[Si](NCCCC)(NCCCC)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


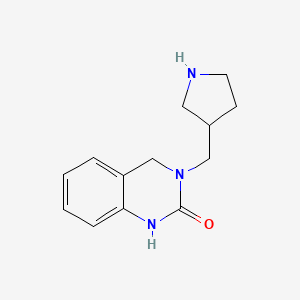

![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)

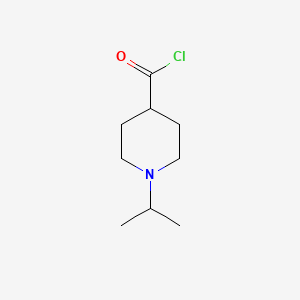
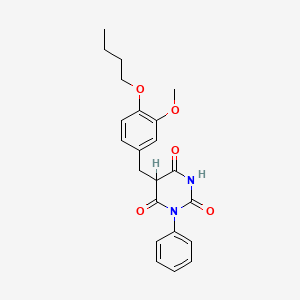
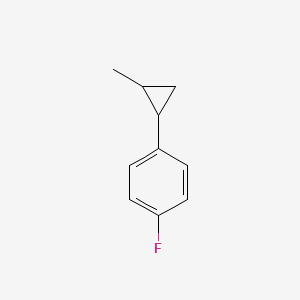
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
